6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile
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Overview
Description
6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with an oxetane moiety and a nitrile group. The presence of the oxetane ring is particularly noteworthy due to its unique chemical properties and reactivity. This compound is of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method includes the cyclization of an appropriate precursor to form the oxetane ring, which is then coupled with a pyridine derivative under specific reaction conditions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while reduction of the nitrile group can yield primary amines .
Scientific Research Applications
6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
2-methoxypyridine-3-carbonitrile: This compound lacks the oxetane ring but shares the pyridine and nitrile functionalities.
4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile: This compound has a similar pyridine core but different substituents, leading to distinct chemical properties and applications.
Uniqueness: 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the oxetane ring, which imparts specific reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-(oxetan-2-ylmethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-1-2-10(12-6-8)14-7-9-3-4-13-9/h1-2,6,9H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVSTEZWYFECAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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